Spantide I

Overview

Description

Spantide I is a synthetic peptide that acts as a selective antagonist for the neurokinin-1 receptor. It is an analog of substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and immune responses. This compound has been widely used in scientific research to study the role of neurokinin-1 receptors in different biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spantide I is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale peptide synthesis are generally applied. These include optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Spantide I primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, often with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)

Major Products

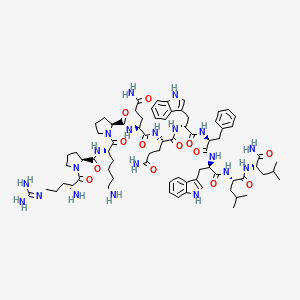

The major product of the synthesis is this compound itself, with the sequence {D-Arg}-PKPQQ-{D-Trp}-F-{D-Trp}-LL-NH2 .

Scientific Research Applications

Spantide I has been extensively used in scientific research due to its ability to selectively block neurokinin-1 receptors. Some of its applications include:

Immunology: Reducing type I cytokines and enhancing interleukin-10 in infected corneas.

Neuroscience: Studying the modulation of neural networks and motor patterns in invertebrates.

Pharmacology: Investigating the role of neurokinin-1 receptors in pain transmission and inflammation.

Ophthalmology: Reducing corneal perforation in bacterial keratitis models.

Mechanism of Action

Spantide I exerts its effects by competitively binding to neurokinin-1 receptors, thereby blocking the interaction of substance P with these receptors. This inhibition leads to a reduction in the downstream signaling pathways associated with inflammation and pain. The compound has a high affinity for neurokinin-1 receptors, with Ki values of 230 nM for neurokinin-1 and 8150 nM for neurokinin-2 receptors .

Comparison with Similar Compounds

Spantide I is compared with other neurokinin-1 receptor antagonists, such as:

Spantide II: Similar in structure and function but with different pharmacokinetic properties.

Aprepitant: A non-peptide antagonist used clinically for preventing chemotherapy-induced nausea and vomiting.

L-733,060: Another selective neurokinin-1 receptor antagonist used in research.

This compound is unique due to its peptide nature and specific sequence, which allows for selective and potent inhibition of neurokinin-1 receptors .

Biological Activity

Spantide I, a synthetic peptide antagonist of substance P (SP), primarily targets the neurokinin-1 receptor (NK1R). It has garnered attention for its potential therapeutic applications in various inflammatory and pain-related conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by inhibiting the binding of substance P to NK1R, which is implicated in pain transmission and inflammatory responses. By blocking this receptor, this compound can modulate cytokine production and influence cellular responses in various tissues.

Key Research Findings

- Cytokine Modulation : A study demonstrated that this compound significantly reduced levels of type I cytokines (e.g., IFN-γ, IL-6) while enhancing the production of the type II cytokine IL-10 in a mouse model of Pseudomonas aeruginosa infection. This modulation led to decreased corneal perforation and bacterial counts, highlighting its potential in managing ocular infections .

- Vasoconstriction Effects : Research indicated that this compound caused a dose-dependent decrease in spinal cord blood flow, suggesting a neurotoxic effect at certain concentrations. This vasoconstriction was attributed to its antagonistic action on NK1R, affecting blood flow dynamics within the spinal cord .

- Angiogenesis and Inflammation : In another study, this compound was shown to reduce angiogenesis promoted by sensory neurons in response to inflammation. The blockade of SP signaling with this compound significantly decreased vascular endothelial cell (VEC) activation and proliferation, indicating its role in modulating vascular responses during inflammatory conditions .

Case Study 1: Ocular Infection Model

In a controlled experiment involving B6 mice infected with Pseudomonas aeruginosa, this compound treatment resulted in:

- Reduced Corneal Perforation : The number of perforated corneas was significantly lower in treated groups compared to controls.

- Lower Bacterial Counts : Quantitative analysis showed a marked decrease in bacterial load post-treatment.

- Cytokine Profile Alteration : Elevated IL-10 levels were observed alongside reduced type I cytokines .

Case Study 2: Pain Management

A recent investigation into the pain-relieving properties of lipid-anchored this compound (Span-Chol) revealed:

- Prolonged Antinociception : Span-Chol exhibited enhanced NK1R binding affinity and prolonged inhibition of calcium signaling, leading to extended pain relief effects in preclinical models.

- Mechanism Insights : The study elucidated that the lipid anchor facilitated sustained receptor inhibition by preventing NK1R endocytosis .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPCBHPQLCZCDV-CHPWDEGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H108N20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.